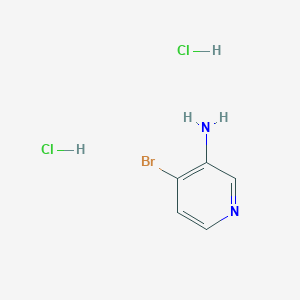

4-Bromopyridin-3-amine dihydrochloride

Description

BenchChem offers high-quality 4-Bromopyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASGIDNQVOGCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyridin-3-amine Dihydrochloride

Introduction

4-Bromopyridin-3-amine and its salt forms, such as the dihydrochloride, are pivotal intermediates in the landscape of modern organic synthesis. The unique arrangement of a bromine atom and an amino group on a pyridine core imparts a versatile reactivity profile, making it an invaluable building block for complex molecular architectures.[1] This guide offers a comprehensive overview of the chemical properties, reactivity, applications, and safe handling protocols for 4-Bromopyridin-3-amine dihydrochloride, tailored for professionals in research, development, and medicinal chemistry. Its primary utility lies in the synthesis of novel heterocyclic compounds, which are foundational to the development of new therapeutic agents and advanced agrochemicals.[1][2]

Core Chemical and Physical Properties

The dihydrochloride salt of 4-Bromopyridin-3-amine enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes. While data for the dihydrochloride is less prevalent than for the free base or monohydrochloride, its properties can be reliably inferred. A summary of its key characteristics is presented below.

| Property | Data | Source(s) |

| Chemical Structure |  | - |

| Molecular Formula | C₅H₇BrCl₂N₂ | Calculated |

| Molecular Weight | 245.93 g/mol | Calculated |

| Appearance | White to off-white or light yellow crystalline powder. | [3][4] |

| CAS Numbers | 1187932-30-4 (Dihydrochloride)[5] 2007915-73-1 (Monohydrochloride)[6] 13534-98-0 (Free Base)[7] | [5][6][7] |

| Melting Point | 67-71°C (Free Base) | [3] |

| Solubility | The free base is soluble in polar organic solvents.[2] The hydrochloride salts are expected to have higher water solubility. | [2] |

| Stability | The hydrochloride salts can be hygroscopic and air-sensitive. Store under an inert atmosphere. | [4] |

Note: Properties such as melting point are often reported for the free base (4-Amino-3-bromopyridine) and may differ for the salt forms.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Bromopyridin-3-amine dihydrochloride.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the protonated aminopyridinium system. A broad signal corresponding to the ammonium (-NH₃⁺) and pyridinium (N⁺-H) protons would also be observable.

-

Mass Spectrometry (MS): The mass spectrum of the free base provides the most direct evidence of the core structure. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two major molecular ion peaks at m/z 172 and 174.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching from the ammonium group (typically broad, in the 3200-2800 cm⁻¹ region), C=C and C=N stretching vibrations from the aromatic pyridine ring (approx. 1600-1400 cm⁻¹), and the C-Br stretching frequency at lower wavenumbers.

Reactivity and Synthetic Utility

The synthetic power of 4-Bromopyridin-3-amine lies in the strategic placement of its functional groups. The dihydrochloride form is typically converted to the free base in situ or in a prior step using a mild base to unmask the nucleophilic amino group and prepare the molecule for subsequent reactions.[9]

Key Reaction Types:

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is the most valuable reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern medicinal chemistry, including:

These reactions are fundamental for elaborating the core structure into more complex drug candidates.[10]

-

Nucleophilicity of the Amino Group: The 3-amino group can act as a nucleophile, participating in reactions like acylation, alkylation, and condensation to build more complex side chains or link to other molecular scaffolds.

The diagram below illustrates a typical Suzuki-Miyaura cross-coupling reaction, a frequent application for this molecule.

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Applications in Research and Development

The versatility of 4-Bromopyridin-3-amine dihydrochloride makes it a high-value intermediate across multiple scientific domains.

-

Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs).[10] Its structure is found in molecules targeting a range of conditions, including cancer and inflammatory diseases.[1]

-

Agrochemicals: The pyridine core is a common motif in modern herbicides and pesticides. This intermediate is used to synthesize novel crop protection agents.[1]

-

Material Science: The compound's reactivity allows for its incorporation into specialty polymers, dyes, and organic electronic materials, where it can confer specific thermal or conductive properties.[1][10]

The following workflow illustrates its central role in the drug discovery pipeline.

Caption: Role as an intermediate in drug discovery.

Safety, Handling, and Storage

Proper handling of 4-Bromopyridin-3-amine dihydrochloride is essential to ensure laboratory safety. Based on data for the free base and related salts, the compound is classified as hazardous.[8]

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[8]

-

Irritation: Causes skin irritation and serious eye damage/irritation.[8]

-

Respiratory: May cause respiratory irritation.

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

A simplified workflow for safe handling is provided below.

Caption: Basic safe handling workflow for the compound.

Conclusion

4-Bromopyridin-3-amine dihydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in the chemical sciences. Its well-defined reactivity, particularly in robust palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and versatile platform for constructing novel and complex molecules. Understanding its chemical properties, reactivity, and safety requirements allows researchers to fully leverage its potential in developing next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 3. 4-Amino-3-bromopyridine, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. 239137-39-4|3-Amino-4-bromopyridine|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. 4-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. 3-Amino-4-bromopyridine | CAS#:239137-39-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromopyridin-3-amine Dihydrochloride from 3-Aminopyridine

Foreword: Strategic Importance and Synthetic Overview

4-Bromopyridin-3-amine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern—an electron-donating amino group and a synthetically versatile bromine atom on a pyridine core—renders it an invaluable intermediate for constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth, field-proven methodology for the synthesis of 4-Bromopyridin-3-amine from the readily available starting material, 3-aminopyridine, culminating in its conversion to the more stable and handleable dihydrochloride salt.

The core chemical transformation is an electrophilic aromatic substitution, a cornerstone of organic synthesis. However, the regiochemical outcome of brominating the 3-aminopyridine ring system presents a significant challenge. The potent ortho, para-directing influence of the C3-amino group could theoretically lead to substitution at the C2, C4, or C6 positions. This guide details a robust protocol designed to selectively favor bromination at the C4 position, addressing this challenge through careful control of reagents and reaction conditions. We will dissect the mechanistic underpinnings of this selectivity, provide a granular, step-by-step experimental protocol, and discuss critical aspects of process safety, characterization, and optimization.

Section 1: Reaction Pathway and Mechanistic Insights

The Electrophilic Bromination of 3-Aminopyridine

The primary transformation involves the introduction of a bromine atom onto the pyridine ring. The choice of the brominating agent is critical for controlling reactivity and ensuring safety. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting. NBS is a solid, making it easier and safer to handle than liquid bromine, and it provides a slow, controlled release of the electrophilic bromine species, which helps to minimize the formation of over-brominated byproducts.[1]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The amino group at C3 is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to attack by an electrophile (Br⁺). The amino group directs the incoming electrophile to the positions ortho (C2 and C4) and para (C6) to it. The selective formation of the 4-bromo isomer is achieved through a combination of electronic and steric factors, which can be fine-tuned by the choice of solvent and reaction temperature.

Caption: Electrophilic bromination of 3-aminopyridine.

Formation of the Dihydrochloride Salt

The purified 4-Bromo-3-aminopyridine is a free base. For applications in pharmaceutical development and for long-term storage, converting it to a salt form is highly advantageous. Salt formation typically enhances a compound's crystallinity, stability, and aqueous solubility.[2] 4-Bromo-3-aminopyridine possesses two basic sites: the exocyclic amino group (-NH₂) and the nitrogen atom within the pyridine ring. Both sites can be protonated by a strong acid like hydrochloric acid (HCl). Therefore, the addition of at least two molar equivalents of HCl results in the formation of the stable 4-Bromopyridin-3-amine dihydrochloride salt.[3] This process is usually a straightforward acid-base reaction that leads to the precipitation of the salt from a suitable organic solvent.

Caption: Conversion of the free base to the dihydrochloride salt.

Section 2: Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control and stoichiometry, is crucial for achieving the desired outcome with high purity and yield.

Synthesis of 4-Bromo-3-aminopyridine (Free Base)

Materials and Equipment:

-

Reagents: 3-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, ice-water bath, dropping funnel, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel).

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (5.0 g, 53.1 mmol, 1.0 eq.) in anhydrous acetonitrile (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of NBS: Add N-Bromosuccinimide (NBS) (10.4 g, 58.4 mmol, 1.1 eq.) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the formation of di-brominated and other isomeric byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (95:5). The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Add 100 mL of dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane to afford pure 4-Bromo-3-aminopyridine as a solid.

Formation of 4-Bromopyridin-3-amine Dihydrochloride

Materials and Equipment:

-

Reagents: 4-Bromo-3-aminopyridine (from step 2.1), Diethyl ether, 2.0 M Hydrochloric acid in diethyl ether.

-

Equipment: Erlenmeyer flask, magnetic stirrer, filtration apparatus (Büchner funnel), vacuum oven.

Procedure:

-

Dissolution: Dissolve the purified 4-Bromo-3-aminopyridine (e.g., 1.0 g, 5.78 mmol, 1.0 eq.) in a minimal amount of diethyl ether (approx. 20 mL) in an Erlenmeyer flask with stirring.

-

Acidification: While stirring vigorously, add 2.0 M HCl in diethyl ether (6.4 mL, 12.8 mmol, 2.2 eq.) dropwise. Causality Note: Using a pre-prepared solution of HCl in an anhydrous solvent prevents the introduction of water, which can affect the crystallinity and yield of the salt.

-

Precipitation: A precipitate will form immediately upon addition of the acid. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Section 3: Data Presentation and Characterization

Quantitative Data Summary

| Parameter | 3-Aminopyridine | N-Bromosuccinimide | 4-Bromo-3-aminopyridine | HCl (2.0M Solution) |

| Molecular Wt. ( g/mol ) | 94.11 | 177.98 | 173.01 | 36.46 |

| Amount (g) | 5.0 | 10.4 | ~7.8 (Theoretical) | - |

| Moles (mmol) | 53.1 | 58.4 | 53.1 (Theoretical) | 12.8 |

| Equivalents | 1.0 | 1.1 | - | 2.2 (relative to base) |

| Typical Yield | - | - | 75-85% (after purification) | >95% (salt formation) |

| Reaction Time | 4-6 hours | 30 minutes | ||

| Temperature | 0 °C to Room Temp. | Room Temperature |

Expected Characterization Data

The identity and purity of the final product, 4-Bromopyridin-3-amine dihydrochloride, must be confirmed through rigorous analytical techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern. The amine and ammonium protons will likely appear as broad signals.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 174 and 176, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Melting Point: The dihydrochloride salt should exhibit a sharp melting point, which is a key indicator of its purity.

Section 4: Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A robust protocol is a safe protocol. All operations must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[4]

-

Reagent-Specific Hazards:

-

3-Aminopyridine: Toxic if swallowed, inhaled, or in contact with skin.[5]

-

N-Bromosuccinimide (NBS): Causes skin and serious eye irritation. It is a lachrymator. Avoid inhalation of dust.

-

Bromine (Alternative): Highly corrosive and toxic. Causes severe skin burns and eye damage. Acute inhalation toxicity.[6][7] Extreme caution and specialized handling procedures are required.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

-

Waste Disposal: Segregate waste streams. Halogenated organic waste (e.g., DCM, column fractions) must be collected in a designated container. Acidic aqueous waste from the work-up should be neutralized before disposal, in accordance with institutional and local environmental regulations.

References

-

Organic Syntheses. 3-aminopyridine. Available at: [Link]

-

PubChem. 4-Amino-3-bromopyridine. Available at: [Link]

- Google Patents. CN101704781B - Preparation method of amino pyridine bromide compound.

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

-

Organic Syntheses. 2-bromopyridine. Available at: [Link]

- Google Patents. CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof.

-

PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]

-

Wikipedia. 3-Aminopyridine. Available at: [Link]

- Google Patents. US4291165A - Process for making 2-bromopyridine.

-

ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. Available at: [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Available at: [Link]

-

Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. Available at: [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

The Strategic Utility of 4-Bromopyridin-3-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of 4-Bromopyridin-3-amine and its hydrochloride salt, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and strategic applications, with a focus on the scientific rationale behind its use in complex molecular syntheses.

Core Chemical Identity: Structure and Identification

4-Bromopyridin-3-amine serves as a pivotal intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with both an amino group and a bromine atom, offers a unique combination of reactive sites. The hydrochloride salt is often preferred for its improved stability and handling characteristics.

While the user requested information on the dihydrochloride, the most commonly cited and commercially available salt form is the monohydrochloride . It is possible that "dihydrochloride" may be a misnomer in some contexts, as the pyridine ring nitrogen and the exocyclic amine can both be protonated. This guide will focus on the well-documented monohydrochloride.

Chemical Structure of 4-Bromopyridin-3-amine:

Key Identifiers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 4-Bromopyridin-3-amine | 13534-98-0[1][2] | C₅H₅BrN₂ | 173.01 g/mol [1][2] |

| 4-Bromopyridin-3-amine Hydrochloride | 2007915-73-1[3] | C₅H₆BrClN₂ | 209.47 g/mol [3] |

Synthesis of 4-Bromopyridin-3-amine and its Hydrochloride Salt

The synthesis of 4-Bromopyridin-3-amine is typically achieved through the electrophilic bromination of 4-aminopyridine. The choice of brominating agent and reaction conditions is crucial for achieving high yield and regioselectivity. A common and effective method involves the use of N-bromosuccinimide (NBS).

Synthesis of 4-Bromopyridin-3-amine: A Step-by-Step Protocol

This protocol is based on a general procedure for the synthesis of 4-amino-3-bromopyridine from 4-aminopyridine.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in acetonitrile. The flask should be equipped with a magnetic stirrer and protected from light.

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reactivity of the brominating agent and minimize side reactions.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions to the cooled solution. The slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and filter to remove any solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield 4-Bromopyridin-3-amine as a light yellow solid.[4]

Rationale Behind Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its mild and selective nature. It provides a source of electrophilic bromine in a controlled manner, which is essential for the regioselective bromination of the electron-rich pyridine ring activated by the amino group.

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction mechanism.

-

Protection from Light: The reaction is carried out protected from light to prevent the formation of bromine radicals from NBS, which could lead to undesired side reactions.

-

Low-Temperature Addition: The initial cooling to 0°C and the slow addition of NBS help to dissipate the heat generated during the exothermic reaction, preventing over-bromination and the formation of impurities.

Synthesis of 4-Bromopyridin-3-amine Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of the free base, 4-Bromopyridin-3-amine, with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The salt typically precipitates out of the solution and can be collected by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromopyridin-3-amine and its hydrochloride salt.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Bromopyridin-3-amine is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 275.8±20.0 °C (Predicted) | [2] |

| Solubility | Soluble in polar organic solvents | [5] |

| pKa | Data not readily available | |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the pyridine ring protons and the amino protons. | [6] |

| Mass Spectrum (ESI) | m/z: 172.9 [M+H]⁺ | [4] |

| IR Spectrum | Characteristic peaks for N-H stretching of the amine and C-Br stretching. | [7] |

Applications in Drug Development: A Versatile Synthon

4-Bromopyridin-3-amine is a highly valued building block in medicinal chemistry due to its dual reactivity.[8] The bromine atom serves as a handle for various cross-coupling reactions, while the amino group can act as a nucleophile or be further functionalized.[8]

Role in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The pyridine core is a common scaffold in many kinase inhibitors, and the bromo- and amino-substituents allow for the introduction of various pharmacophoric groups to modulate potency and selectivity. For example, it can be a precursor in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9]

Utility in Cross-Coupling Reactions

The bromine atom at the 3-position is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[10]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[11]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the rapid diversification of the pyridine core, enabling the construction of large chemical libraries for high-throughput screening.

Representative Reaction: Suzuki Coupling

Caption: A representative Suzuki coupling reaction using 4-Bromopyridin-3-amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromopyridin-3-amine and its salts.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is also noted to be air-sensitive.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromopyridin-3-amine hydrochloride is a strategically important and versatile building block in the field of drug discovery and development. Its unique structural features enable a wide range of chemical transformations, making it an invaluable tool for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity, coupled with strict adherence to safety protocols, will empower researchers to fully leverage the potential of this important chemical intermediate.

References

-

Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Amino-3-bromopyridine. (n.d.). PubChem. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025). ResearchGate. [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. [Link]

- An improved process for producing aminopyridines. (2012).

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. [Link]

-

4-Amino-3-bromopyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Senshu University. [Link]

- Synthetic method of 2-amino-4-bromopyridine. (2015).

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

Sources

- 1. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 5. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromopyridin-3-amine Dihydrochloride

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Bromopyridin-3-amine dihydrochloride, a crucial intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of specific data for this compound, this document emphasizes the fundamental principles and robust experimental methodologies required to determine its solubility and stability profiles. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable data, ensuring the successful application of this compound in their work.

Introduction: The Rationale for Dihydrochloride Salt Formation

4-Bromopyridin-3-amine is a substituted pyridine derivative with two basic centers: the pyridine ring nitrogen and the exocyclic amino group.[1] In drug development, the formation of salts, particularly hydrochloride salts, is a common strategy to enhance the aqueous solubility and bioavailability of parent molecules that are otherwise poorly soluble.[2] The formation of a dihydrochloride salt of 4-Bromopyridin-3-amine suggests that both basic sites have been protonated, which is expected to significantly influence its physical and chemical properties compared to the free base. A thorough understanding of these properties is paramount for process development, formulation design, and ensuring the quality and efficacy of the final product.

Key Physicochemical Properties of the Free Base (4-Amino-3-bromopyridine):

| Property | Value/Description | Source |

| Molecular Formula | C₅H₅BrN₂ | [3][4] |

| Molecular Weight | 173.01 g/mol | [3][4] |

| Appearance | Typically a solid.[1] | [1] |

| General Solubility | Soluble in polar solvents.[1] | [1] |

Determination of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The dihydrochloride salt form of 4-Bromopyridin-3-amine is anticipated to have significantly higher aqueous solubility than its free base due to the ionic nature of the salt. However, its solubility in organic solvents may be reduced. A systematic evaluation of solubility in a range of solvents is essential for developing purification, and formulation protocols.

Theoretical Considerations for Solubility

-

Aqueous Solubility: The dihydrochloride salt will dissociate in water, leading to high solubility. The pH of the resulting solution will be acidic due to the hydrolysis of the protonated amine and pyridine groups. The solubility in buffered aqueous solutions will be highly pH-dependent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the pyridinium and ammonium ions and the chloride counter-ions, leading to moderate to good solubility. Pyridine hydrochloride itself is soluble in ethanol.[2]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solubility in these solvents is expected to be lower than in polar protic solvents but higher than in nonpolar solvents. Some pyridine hydrochlorides show limited solubility in solvents like DMF and DMSO.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The ionic nature of the dihydrochloride salt will likely result in very low solubility in these solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 4-Bromopyridin-3-amine dihydrochloride in various solvents at a controlled temperature.

Materials:

-

4-Bromopyridin-3-amine dihydrochloride

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, etc.)

-

Incubator shaker

-

Calibrated analytical balance

-

Centrifuge

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of 4-Bromopyridin-3-amine dihydrochloride to a known volume of the selected solvent in a sealed container.

-

Place the container in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the solid from the supernatant.

-

Carefully remove a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.[6]

-

Perform the experiment in triplicate for each solvent.

Data Presentation:

The results should be tabulated as follows:

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Water | 25 | ||

| 0.1 N HCl | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Stability Assessment and Forced Degradation Studies

Assessing the stability of a drug substance is a critical regulatory requirement to ensure its quality, safety, and efficacy over its shelf life.[7] Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8]

Potential Degradation Pathways

The structure of 4-Bromopyridin-3-amine suggests several potential degradation pathways:

-

Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to degradation.

-

Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation.[7]

-

Photolysis: Exposure to UV or visible light can induce degradation of the pyridine ring and may cause cleavage of the carbon-bromine bond.

-

Thermal Degradation: High temperatures can lead to decomposition. Pyridine hydrochloride is known to be hygroscopic, and the presence of water could influence its thermal stability.[9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 4-Bromopyridin-3-amine dihydrochloride under various stress conditions.

General Procedure:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method, comparing them to an unstressed control solution.

-

Aim for 5-20% degradation of the active substance to ensure that the secondary degradation products are not formed in significant amounts.[10]

Stress Conditions:

| Condition | Typical Reagents and Parameters | Rationale |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24-48 hours | To assess stability in acidic environments.[10] |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24-48 hours | To assess stability in alkaline environments.[10] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation.[7] |

| Thermal | Solid compound at 80 °C for 48 hours | To assess the impact of heat on the solid form.[11] |

| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | To evaluate the impact of light exposure. |

The Role of a Stability-Indicating Method

A validated, stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[6] The method must be able to separate the parent compound from all process-related impurities and degradation products, and its specificity must be demonstrated.

Visualization: Forced Degradation Study Logic

Caption: Logical workflow for conducting forced degradation studies.

Handling and Storage Recommendations

Given the hygroscopic nature of many hydrochloride salts and the potential for degradation, proper handling and storage are essential.

-

Storage: The compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., refrigerated or frozen).[4][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the free base is known to be harmful if swallowed, cause skin irritation, and serious eye damage.[3]

Conclusion

References

- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. (n.d.).

- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.

-

Pyridinium chloride - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Amino-4-bromopyridine | CAS#:239137-39-4 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]

- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis, 5(3), 159-168.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022). Science, 378(6621), 767-773.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024). Organic Syntheses, 101, 234-251.

-

Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (2021). Molecules, 26(4), 1146.

- Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. (2014).

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).

-

Direct regioselective C-3 halogenation of pyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 2. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 3. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-bromopyridine | CAS#:239137-39-4 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. ajpsonline.com [ajpsonline.com]

- 11. forced degradation products: Topics by Science.gov [science.gov]

- 12. 3-Amino-4-bromopyridine | 239137-39-4 [chemicalbook.com]

4-Amino-3-bromopyridine: A Cornerstone for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Pyridine Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-3-bromopyridine has emerged as a highly versatile and valuable building block, particularly in the realms of medicinal chemistry, agrochemical research, and materials science.[1][2] Its utility stems from a unique combination of structural features: a pyridine ring, a common motif in pharmaceuticals, an amino group at the 4-position that can act as a nucleophile or be further functionalized, and a bromine atom at the 3-position that serves as a versatile handle for a myriad of cross-coupling reactions.[3] This arrangement of functional groups allows for regioselective transformations, a critical aspect of sophisticated organic synthesis.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-amino-3-bromopyridine, offering both theoretical insights and practical, field-proven protocols.

Synthesis of 4-Amino-3-bromopyridine

The accessibility of 4-amino-3-bromopyridine is a key factor in its widespread use. A common and efficient method for its synthesis involves the direct bromination of 4-aminopyridine.

Experimental Protocol: Synthesis of 4-Amino-3-bromopyridine from 4-Aminopyridine

This protocol describes the synthesis of 4-amino-3-bromopyridine via the electrophilic bromination of 4-aminopyridine using N-bromosuccinimide (NBS).

Step-by-Step Methodology:

-

To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0 °C. It is crucial to protect the reaction from light.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid (33.2 g, 91.4% yield).[4]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ability to provide a low, steady concentration of bromine, which helps to control the regioselectivity of the reaction and minimize over-bromination.

-

Acetonitrile: This solvent is selected for its ability to dissolve the starting material and for its relative inertness under the reaction conditions.

-

Protection from Light: This precaution is taken to prevent the formation of bromine radicals, which could lead to undesired side reactions.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 4-amino-3-bromopyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][5]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds, which are prevalent in many biologically active molecules.[6] This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[6]

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-amino-3-bromopyridine to form a Pd(II) complex.[7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[7]

dot

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-3-bromopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-amino-3-bromopyridine with an arylboronic acid.[6][7]

Step-by-Step Methodology:

-

In a dry round-bottom flask, combine 4-amino-3-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[7]

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |

Note: The conditions in the table are representative and may require optimization for specific substrates.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction has broad substrate scope and functional group tolerance.[8]

Mechanistic Insights:

The catalytic cycle for the Buchwald-Hartwig amination is thought to proceed via the following steps:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.[9]

-

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[9]

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.[9]

dot

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Amino-3-bromopyridine

The following is a general protocol for the Buchwald-Hartwig amination of 4-amino-3-bromopyridine.[10]

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equivalents).

-

Add 4-amino-3-bromopyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.

-

Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[11]

| Entry | Amine | Palladium Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/BINAP (2/4) | NaOtBu | Toluene | 100 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | Dioxane | 110 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃/DavePhos (1/2) | LiHMDS | THF | 80 | 75-85 |

Note: The conditions in the table are representative and may require optimization for specific substrates.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Mechanistic Insights:

The Sonogashira coupling proceeds through two interconnected catalytic cycles:

-

Palladium Cycle: Similar to other cross-coupling reactions, this cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.

dot

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 4-Amino-3-bromopyridine

The following protocol outlines a general procedure for the Sonogashira coupling of 4-amino-3-bromopyridine with a terminal alkyne.[14]

Step-by-Step Methodology:

-

Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) salt (e.g., CuI, 5.0 mol%) to a 10 mL round-bottomed flask.

-

Add a solvent such as DMF (2.0 mL) and stir for 30 minutes.

-

Add 4-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and a base (e.g., Et₃N, 1 mL).

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and proceed with an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.[14]

| Entry | Terminal Alkyne | Palladium Catalyst/Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |

| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | DIPA | DMF | 80 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂/PPh₃ (2.5/5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |

Note: The conditions in the table are representative and may require optimization for specific substrates.[14]

Applications in Drug Discovery and Materials Science

The versatility of 4-amino-3-bromopyridine as a synthetic building block has led to its use in the development of a wide range of molecules with important applications.

-

Pharmaceutical Development: The pyridine scaffold is a key component of many pharmaceuticals. 4-Amino-3-bromopyridine serves as a crucial intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[2] The ability to introduce diverse functionalities through cross-coupling reactions allows for the fine-tuning of the biological activity of drug candidates.[1] For instance, derivatives of 4-aminopyridine have been investigated for the treatment of neurodegenerative disorders.[15][16]

-

Agrochemicals: This compound is also utilized in the agrochemical industry for the synthesis of herbicides and pesticides.[2] The incorporation of the substituted pyridine moiety can enhance the efficacy and modulate the environmental properties of these agents.[17]

-

Materials Science: 4-Amino-3-bromopyridine is a valuable building block for the creation of advanced materials, such as specialty polymers and resins with improved thermal stability and mechanical properties.[2] Its incorporation into organic electronic materials can lead to enhanced performance in applications like organic light-emitting diodes (OLEDs).[1]

Conclusion

4-Amino-3-bromopyridine stands out as a strategically important and versatile building block in modern organic synthesis. Its unique bifunctional nature, with a nucleophilic amino group and a reactive bromine atom on a pyridine core, provides a powerful platform for the construction of complex molecules. The robust and well-established palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allow for the efficient and regioselective introduction of a wide array of substituents. This adaptability makes 4-amino-3-bromopyridine an indispensable tool for researchers and scientists in drug discovery, agrochemical development, and materials science, enabling the synthesis of innovative compounds with tailored properties.

References

- Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Amino-3-bromopyridine. (n.d.). Chem-Impex.

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Curr Alzheimer Res., 20(2), 120-129. Retrieved from [Link]

-

Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2148-2149. Retrieved from [Link]

-

Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2867-2871. Retrieved from [Link]

-

Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. (n.d.). Semantic Scholar. Retrieved from [Link]

- Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). University of Illinois at Urbana-Champaign. Retrieved from [Link]

- The Strategic Role of 4-Amino-3-bromopyridine in Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). Retrieved from [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2018). ACS Catalysis, 8(12), 11597-11604. Retrieved from [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), 67123-67127. Retrieved from [Link]

-

Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2015). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition, 47(34), 6402-6405. Retrieved from [Link]

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500-1502. Retrieved from [Link]

-

4-Amino-3-bromopyridine. (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(10), 3013-3017. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. (2018). Tetrahedron Letters, 59(4), 363-366. Retrieved from [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 500-503. Retrieved from [Link]

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2013). Tetrahedron, 69(34), 7171-7178. Retrieved from [Link]

-

A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (2014). Journal of the Brazilian Chemical Society, 25(12), 2296-2302. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 5. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

The Strategic Role of 4-Bromopyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Power of a Substituted Pyridine

In the vast and ever-expanding landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged position due to its presence in numerous natural products and FDA-approved drugs.[1] This guide delves into the nuanced yet critical role of a specific, unassuming substituted pyridine: 4-Bromopyridin-3-amine.

This versatile compound, characterized by a pyridine ring bearing both a bromine atom and an amino group, serves as a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules.[2] Its unique electronic and steric properties, conferred by the juxtaposition of a nucleophilic amino group and a reactive bromine atom, make it an invaluable synthon for medicinal chemists.[3] The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of complex molecular architectures with precision. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of 4-Bromopyridin-3-amine, with a particular focus on its role in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][4]

Core Properties and Synthesis of 4-Bromopyridin-3-amine

A thorough understanding of the physicochemical properties and synthetic accessibility of a building block is fundamental to its effective utilization in a drug discovery program.

| Property | Value | Reference |

| CAS Number | 239137-39-4 | [5] |

| Molecular Formula | C5H5BrN2 | [5] |

| Molecular Weight | 173.01 g/mol | [5] |

| Appearance | Brown to dark brown liquid or low melting solid | [5] |

| Boiling Point | 44-51 °C / 3 mmHg | [5] |

The synthesis of 4-Bromopyridin-3-amine is readily achievable in the laboratory, ensuring a consistent supply for research and development endeavors. A common and efficient method involves the direct bromination of 3-aminopyridine.

Synthetic Protocol: Bromination of 3-Aminopyridine

This protocol outlines a general procedure for the synthesis of 4-Bromopyridin-3-amine.

Materials:

-

3-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-aminopyridine in acetonitrile in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction should be protected from light.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a dichloromethane/methanol gradient as the eluent, to yield 4-Bromopyridin-3-amine.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its mild and selective nature, which helps to prevent over-bromination and side reactions.

-

Acetonitrile (ACN): ACN is a suitable solvent as it dissolves the starting material and is relatively inert under the reaction conditions.

-

Protection from light: This precaution is taken to prevent the formation of bromine radicals from NBS, which could lead to undesired side reactions.

-

Column chromatography: This purification technique is essential to separate the desired product from any unreacted starting material, over-brominated byproducts, and succinimide.

The Strategic Utility of 4-Bromopyridin-3-amine in Cross-Coupling Reactions

The true power of 4-Bromopyridin-3-amine in medicinal chemistry lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for the introduction of diverse molecular fragments, a cornerstone of modern drug discovery.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 4-Bromopyridin-3-amine, this reaction allows for the introduction of various aryl and heteroaryl groups, which are often crucial for modulating the pharmacological properties of a drug candidate.

General Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for synthesis and evaluation via Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromopyridin-3-amine

Materials:

-

4-Bromopyridin-3-amine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 4-Bromopyridin-3-amine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights on Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the success of the reaction. For electron-rich pyridines, ligands such as triphenylphosphine (PPh₃) are often effective. For more challenging couplings, more electron-rich and sterically hindered phosphine ligands may be required to facilitate the catalytic cycle.

-

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[6] Inorganic bases like potassium carbonate are commonly used due to their low cost and effectiveness. The choice of base can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful tool in the medicinal chemist's arsenal, enabling the formation of carbon-nitrogen bonds.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring, providing access to a diverse chemical space.

General Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromopyridin-3-amine

Materials:

-

4-Bromopyridin-3-amine

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, 1.5-3.0 equivalents)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

-

Add 4-Bromopyridin-3-amine to the tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe, followed by the amine.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights on Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[8]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[9]

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

Application in Kinase Inhibitor Drug Discovery

A significant application of 4-Bromopyridin-3-amine and its analogs is in the development of small molecule kinase inhibitors.[4] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets. The aminopyridine scaffold is a common motif in many kinase inhibitors, as the amino group can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine portion of ATP.[4]

Targeting the p38 MAP Kinase and JNK Signaling Pathways

Derivatives of aminopyridines have shown significant inhibitory activity against key kinases in inflammatory signaling pathways, such as p38 MAP kinase and JNK.[4] These kinases are involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them attractive targets for the treatment of autoimmune diseases.[10][11][12]

Inhibition of the p38 MAPK Signaling Pathway:

Caption: Inhibition of the p38 MAPK signaling pathway by a 4-Bromopyridin-3-amine derivative.

Structure-Activity Relationship (SAR) Insights:

The aminopyridine core serves as a versatile scaffold for kinase inhibitors. The amino group at the 3-position is often crucial for hinge binding. The bromine at the 4-position can be replaced with various substituents via cross-coupling reactions to explore the hydrophobic pocket of the ATP-binding site. The nature of this substituent can significantly impact the potency and selectivity of the inhibitor. For instance, the introduction of a 4-fluorophenyl group can enhance binding affinity through favorable interactions within a hydrophobic pocket of the kinase.[11]

Conclusion: A Versatile and Indispensable Building Block

4-Bromopyridin-3-amine has firmly established itself as a versatile and indispensable building block in the field of medicinal chemistry. Its synthetic accessibility and predictable reactivity in key cross-coupling reactions provide medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The strategic application of this scaffold in the design of kinase inhibitors has already led to the development of promising therapeutic candidates for a range of diseases. As our understanding of disease biology continues to evolve, the strategic deployment of such well-characterized and versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.

-

Chem-Impex. (n.d.). 3-Amino-4-bromopyridine. Retrieved from [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]

- Novel processes for the preparation of vemurafenib. (2015). Google Patents.

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). Scientific Reports, 10(1), 234. [Link]

-

Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4759-4764. [Link]

-

Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. (2013). Bioorganic & Medicinal Chemistry, 21(13), 3758-3766. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-